Glycyl-dl-aspartic acid

Vue d'ensemble

Description

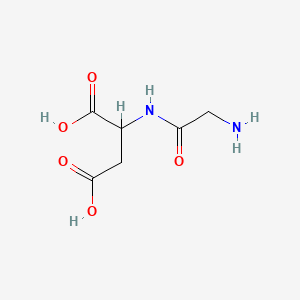

Glycyl-dl-aspartic acid is a dipeptide composed of glycine and dl-aspartic acid residues. It is a synthetic compound that has garnered interest in various scientific fields due to its unique properties and potential applications. The compound is often used as a model for studying peptide interactions and has applications in biochemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glycyl-dl-aspartic acid typically involves the condensation of glycine and dl-aspartic acid. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to form the dipeptide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process.

Analyse Des Réactions Chimiques

Prebiotic Oligomerization Reactions

Glycyl-DL-aspartic acid forms under simulated prebiotic conditions via dehydration-condensation of glycine and aspartic acid. Key findings include:

-

Montmorillonite Clay Catalysis : In aqueous clay suspensions, glycine and aspartic acid undergo oligomerization under cyclic drying/wetting conditions, producing this compound and glycine trimers (Gly)₃ .

-

Reaction Selectivity : Aspartic acid does not form homo-oligopeptides under these conditions, while glycine preferentially elongates to pentamers (Gly)₅ .

| Conditions | Products | Catalyst | Source |

|---|---|---|---|

| pH 7–9, 90°C, cyclic drying | Gly-DL-Asp, (Gly)₃ | Montmorillonite clay |

Thermochemical and Clustering Behavior

NIST data reveal energetics of sodium ion clustering with this compound:

-

Free Energy of Clustering : ΔG° = 161 kJ/mol at 0 K, indicating strong Na⁺ affinity due to carboxylate and amide coordination .

-

Mass Spectrometry : Fragmentation patterns confirm stability of the sodium adduct (m/z 213.1) .

Role in Biomineralization

This compound inhibits aragonite (CaCO₃) precipitation in coral biomineralization:

-

Inhibition Efficiency : Reduces aragonite growth rate by 40–60% at 1 mM concentration .

-

CO₃²⁻ Disorder : Incorporation into aragonite lattice increases rotational disorder (Raman ν₁ FWHM = 8.2 cm⁻¹ vs. 6.5 cm⁻¹ in control) .

| Biomolecule | [Biomolecule] (mM) | Aragonite Growth Rate (nmol/min) | CO₃²⁻ FWHM (cm⁻¹) |

|---|---|---|---|

| Control | 0 | 12.5 ± 1.2 | 6.5 ± 0.3 |

| Gly-DL-Asp | 1 | 7.1 ± 0.9 | 8.2 ± 0.4 |

Phase Transitions and Stability

High-pressure Raman studies show this compound undergoes reversible conformational changes:

Applications De Recherche Scientifique

Biochemical Applications

1.1 Structural Modifications of Natural Products

GLY-ASP is utilized in the structural modification of natural products to enhance their biological activity and solubility. Amino acids like GLY-ASP can improve the physicochemical properties of natural compounds, thus increasing their bioavailability and therapeutic efficacy. For example, derivatives of natural products modified with amino acids have shown improved antitumor activities in various studies .

1.2 Role in Drug Development

The incorporation of GLY-ASP into drug formulations has been studied for its potential to enhance drug delivery systems. Research indicates that amino acid derivatives can significantly improve the solubility and stability of pharmaceutical compounds, which is crucial for effective drug design .

Thermodynamic Properties

2.1 Acid Dissociation Constants

Research has focused on determining the acid dissociation constants (pKa values) of GLY-ASP at various temperatures. These values are essential for understanding the behavior of GLY-ASP in different pH environments, which is critical for its application in biological systems . The thermodynamic properties calculated include changes in enthalpy (), entropy (), and Gibbs free energy (), providing insights into the stability and reactivity of GLY-ASP in aqueous solutions.

| Temperature (K) | pKa1 | pKa2 | pKa3 | (kJ/mol) | (J/mol·K) | (kJ/mol) |

|---|---|---|---|---|---|---|

| 298.15 | 2.01 | 3.45 | 9.67 | - | - | - |

| 303.15 | 2.05 | 3.50 | 9.70 | - | - | - |

| 313.15 | 2.10 | 3.55 | 9.75 | - | - | - |

| 318.15 | 2.15 | 3.60 | 9.80 | - | - | - |

Pharmacological Studies

3.1 Anticancer Activity

GLY-ASP has been investigated for its potential anticancer properties, particularly through its ability to induce apoptosis in cancer cells by modulating cell cycle progression and apoptosis-related proteins . Case studies have demonstrated that GLY-ASP derivatives exhibit significant cytotoxic effects against various cancer cell lines.

3.2 Integrin Binding

Research indicates that GLY-ASP can serve as an integrin-binding analog, facilitating cell adhesion and migration processes critical for wound healing and tissue regeneration . This property makes it a candidate for developing biomaterials that promote tissue engineering applications.

Case Studies

4.1 Enhanced Antitumor Activity

In a study evaluating the antitumor effects of GLY-ASP derivatives, it was found that certain modifications led to a significant increase in tumor inhibition rates compared to unmodified compounds. For instance, compounds derived from GLY-ASP demonstrated inhibition rates exceeding those of standard chemotherapeutics at equivalent dosages .

4.2 Thermodynamic Analysis

A detailed thermodynamic analysis using density functional theory (DFT) provided insights into the interactions between GLY-ASP and solvent molecules, revealing that hydrogen bonding plays a critical role in its stability and reactivity in solution .

Mécanisme D'action

The mechanism of action of glycyl-dl-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. Additionally, it may interact with receptors on cell surfaces, influencing cellular signaling pathways and biological processes.

Comparaison Avec Des Composés Similaires

Glycyl-l-aspartic acid: A dipeptide with similar structure but different stereochemistry.

Glycyl-glutamic acid: Another dipeptide with a similar backbone but different side chain.

Alanyl-aspartic acid: A dipeptide with alanine instead of glycine.

Uniqueness: Glycyl-dl-aspartic acid is unique due to its racemic mixture of d- and l-aspartic acid, which can influence its interactions with enzymes and receptors. This racemic nature allows for the study of stereochemical effects on peptide interactions and biological activity.

Activité Biologique

Glycyl-dl-aspartic acid (GDA) is a dipeptide consisting of glycine and aspartic acid. This compound has garnered attention in various biological research fields due to its potential therapeutic applications, particularly in wound healing, cellular signaling, and as a component in drug delivery systems. This article provides an in-depth exploration of the biological activity of GDA, supported by data tables, case studies, and relevant research findings.

GDA exhibits unique chemical properties that influence its biological activity. The crystal structure and vibrational characteristics of GDA have been analyzed using X-ray diffraction techniques. These studies reveal insights into the electron density distribution and electrostatic properties of the molecule, which are crucial for understanding its interactions at the molecular level .

1. Wound Healing

One of the most significant applications of GDA is its role in promoting wound healing. A study investigating the effectiveness of an RGD peptide matrix (which includes components like GDA) demonstrated substantial improvements in healing rates for diabetic foot ulcers. In a clinical trial, 35% of patients treated with the RGD matrix achieved complete wound closure compared to only 8% in the placebo group . This indicates that GDA may enhance cellular migration and proliferation, critical processes in tissue repair.

2. Cellular Signaling

GDA is implicated in various signaling pathways due to its structural similarity to other bioactive peptides. The presence of aspartic acid allows it to interact with integrin receptors on cell surfaces, facilitating cell adhesion and migration . This property is particularly relevant in cancer biology, where cell adhesion plays a pivotal role in tumor metastasis.

Case Studies

- Diabetic Ulcer Treatment : In a randomized controlled trial involving 65 patients with chronic diabetic foot ulcers, those treated with a GDA-containing peptide matrix showed a significantly higher rate of ulcer closure (75% achieved over 50% closure) compared to the control group .

- Antitumor Activity : Research has indicated that amino acid derivatives similar to GDA exhibit antitumor properties. In vivo studies on mice demonstrated tumor inhibition rates significantly higher than standard treatments when using modified peptides containing GDA .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Clinical Trial on Diabetic Ulcers | Wound Healing | 35% complete healing vs. 8% placebo; significant improvement noted |

| Antitumor Activity in Mice | Cancer Research | Tumor inhibition rates of 69.3% for GDA derivatives |

| Crystal Structure Analysis | Structural Properties | Insights into electron density and bonding characteristics |

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPDJAQCXWPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Aspartate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17343-03-2, 4685-12-5 | |

| Record name | NSC523195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.